
3-(Aminomethyl)-5-bromanyl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminometil)-5-bromofenol es un compuesto orgánico que presenta un átomo de bromo, un grupo aminometil y un grupo fenol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común es comenzar con 5-bromofenol, que se somete a una reacción de Mannich con formaldehído y una amina primaria para introducir el grupo aminometil . Las condiciones de reacción a menudo implican catalizadores ácidos o básicos para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de 3-(Aminometil)-5-bromofenol puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Además, la selección de solventes y reactivos que son amigables con el medio ambiente y rentables es crucial para las aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(Aminometil)-5-bromofenol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo fenol se puede oxidar para formar quinonas.
Reducción: El átomo de bromo se puede reducir para formar un átomo de hidrógeno.
Sustitución: El átomo de bromo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) con un catalizador de paladio.
Sustitución: Se pueden utilizar nucleófilos como azida de sodio (NaN3) o tioles (R-SH) para reacciones de sustitución.
Principales productos formados
Oxidación: Quinonas
Reducción: Derivados de fenol
Sustitución: Diversos fenoles sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(Aminometil)-5-bromofenol tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a su capacidad de interactuar con moléculas biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción de 3-(Aminometil)-5-bromofenol implica su interacción con objetivos moleculares específicos. El grupo aminometil puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el átomo de bromo puede participar en enlaces de halógeno. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-(aminometil)fenilborónico clorhidrato
- 3-(Bromoacetil)cumarinas
- Ácido 3-(aminometil)bencenoborónico clorhidrato .
Unicidad
3-(Aminometil)-5-bromofenol es único debido a la presencia tanto de un grupo aminometil como de un átomo de bromo en el anillo de fenol. Esta combinación de grupos funcionales imparte una reactividad química y una actividad biológica distintas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-[[3-(aminomethyl)-5-hydroxyphenyl]methyl]pyran-4-one |
InChI |
InChI=1S/C13H13NO3/c14-8-10-3-9(4-12(16)5-10)6-13-7-11(15)1-2-17-13/h1-5,7,16H,6,8,14H2 |
Clave InChI |
SXKOELAUSNCBSX-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=CC1=O)CC2=CC(=CC(=C2)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


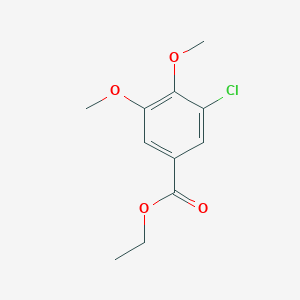
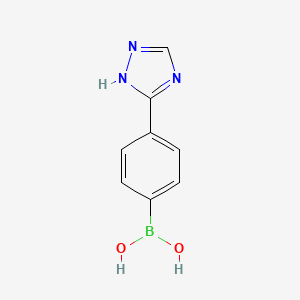
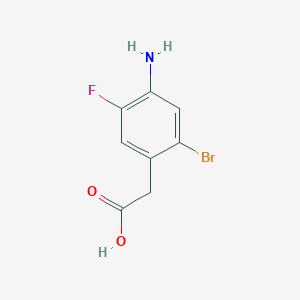

![(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B12438662.png)

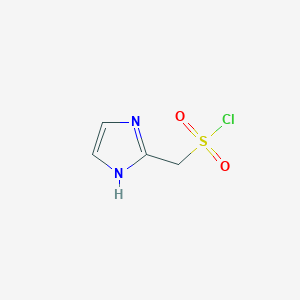
![3-amino-N-hydroxy-2-[(4-{4-[2-(hydroxymethyl)cyclopropyl]buta-1,3-diyn-1-yl}phenyl)formamido]-3-methylbutanamide; trifluoroacetic acid](/img/structure/B12438672.png)
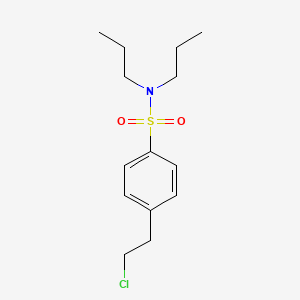
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B12438691.png)
![1-Phenanthrenemethanol, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,2beta,4abeta,4balpha,7alpha,10aalpha)]-; Podocarp-8(14)-ene-3beta,15-diol, 13beta-methyl-13-vinyl-; (1R,2S,4aR,4bS,7R,10aR)-7-Ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-2-hydroxy-1,4a,7-trimethyl-1-phenanthrenemethanol](/img/structure/B12438695.png)
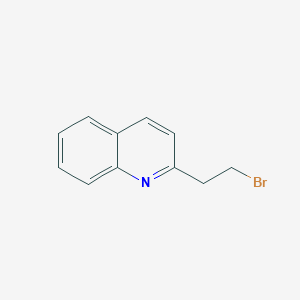
![7-chloro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12438709.png)
![(1R,5S)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12438717.png)
